molecular formula C23H28N4O6S B2967304 N-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 899744-72-0

N-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Cat. No.: B2967304
CAS No.: 899744-72-0
M. Wt: 488.56
InChI Key: UXHCBGPDBUTTFC-UHFFFAOYSA-N
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Description

N-(2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a synthetic compound featuring a benzodioxole moiety linked to a methylpiperazine core via a carboxamide bridge and a tosyl (p-toluenesulfonyl) group. The tosyl group enhances solubility and modulates electronic properties. Its synthesis likely involves multi-step reactions, including amide coupling and sulfonylation, as inferred from related compounds in the literature .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6S/c1-17-3-6-19(7-4-17)34(30,31)27(23(29)26-11-9-25(2)10-12-26)15-22(28)24-14-18-5-8-20-21(13-18)33-16-32-20/h3-8,13H,9-12,14-16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHCBGPDBUTTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, target pathways, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N4O4S, with a molecular weight of approximately 456.54 g/mol. The structure includes a benzo[d][1,3]dioxole moiety, which is known to contribute to various biological activities, particularly in anticancer research.

Target of Action

Similar compounds containing the benzo[d][1,3]dioxole moiety have demonstrated significant antitumor activities against various human cancer cell lines. The primary mechanisms include:

  • Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It causes cell cycle arrest at the S-phase and G2/M-phase, which are critical checkpoints in cell division.

Biochemical Pathways

The induction of apoptosis and cell cycle arrest suggests that the compound may interact with key biochemical pathways involved in cell growth and division. Notably, it may influence pathways related to:

  • p53 Activation : A tumor suppressor protein that plays a crucial role in regulating the cell cycle and inducing apoptosis.
  • MAPK Pathway : Involved in signaling pathways that control various cellular processes including proliferation and differentiation.

Biological Activity Data

Research has demonstrated that this compound exhibits potent growth inhibition properties. The following table summarizes its biological activity against different cancer cell lines:

Cell LineIC50 (μM)Effect
HeLa< 5Induces apoptosis
MCF-7< 5Cell cycle arrest
A549< 5Growth inhibition
PC3< 5Induces apoptosis

Case Studies

Several studies have investigated the effects of this compound on cancer cells:

  • Study on HeLa Cells : Research indicated that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and morphological changes typical of apoptotic cells.
  • MCF-7 Breast Cancer Model : The compound was found to effectively inhibit cell proliferation and induce G2/M phase arrest, suggesting its potential use in breast cancer therapy.
  • A549 Lung Cancer Study : In vitro studies showed that the compound inhibited the growth of A549 cells significantly at low concentrations, indicating its potential as a therapeutic agent for lung cancer.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogues

Compound Name / ID Core Structure Modifications Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound 4-Methyl-N-tosylpiperazine, benzodioxolemethyl acetamide - - Tosyl, piperazine, benzodioxole, carboxamide -
D14 () Penta-2,4-dienamide, 4-(methylthio)phenyl 208.9–211.3 13.7 Dienamide, methylthio
C26 () 5-Bromothiophen-2-ylmethyl, methylamino - - Bromothiophene, acetamide
27k () 4-Nitroimidazole - 55 Nitroimidazole, carboxamide
IId-05 () Heptylidene nitrohydrazine 102–104 87 Nitrohydrazine, carboximidamide
N-(1,3-Benzodioxol-5-yl)-4-(3-phenylprop-2-enyl)piperazine-1-carboxamide () 3-Phenylpropenyl piperazine - - Propenyl, piperazine, carboxamide

Key Observations:

Benzodioxole Positioning : The target compound and analogues like D14 and C26 share the benzodioxolemethyl group but differ in the substituents on the piperazine or acetamide moieties. For example, D14 replaces the piperazine with a dienamide chain, while C26 introduces a bromothiophene group .

Functional Group Impact :

  • Tosyl Group (Target Compound): Enhances steric bulk and electronic effects compared to analogues like 27k (nitroimidazole) or IId-05 (nitrohydrazine).
  • Piperazine Modifications: The target’s 4-methyl-N-tosylpiperazine differs from the 3-phenylpropenyl piperazine in , which may influence receptor binding .

Synthetic Efficiency : Yields vary significantly; IId-05 achieves 87% yield via nitrohydrazine coupling, whereas D14 and D20 () show lower yields (13.7–24.8%), likely due to steric challenges in dienamide synthesis .

Pharmacophore Comparison

Table 2: Pharmacophoric Features and Bioactivity Trends

Compound Class Pharmacophore Elements Potential Biological Targets (Inferred) Stability/Solubility Notes
Target Compound Benzodioxole (aromatic), tosyl (sulfonamide), piperazine (basic nitrogen) Kinases, GPCRs High solubility due to sulfonamide
D14–D20 () Dienamide (flexible linker), aryl groups Anticancer, antimicrobial Moderate (solid-state stability)
ABT-627 () Pyrrolidine, methoxyphenyl Endothelin receptor antagonist Sensitive to hydroxylation
SW-C165 () 2-Bromobenzyl, methylamino Antimicrobial Lipophilic (bromine enhances logP)
27k () Nitroimidazole Antitubercular Moderate solubility (nitro group)

Key Insights:

  • Sulfonamide vs. Nitro Groups : The target’s tosyl group improves aqueous solubility compared to nitro-containing analogues like 27k, which rely on polar nitroimidazole but may exhibit lower bioavailability .
  • Piperazine Flexibility : The piperazine in the target compound allows for diverse interactions, contrasting with the rigid pyrrolidine in ABT-627 () .

Spectroscopic and Analytical Data

Table 3: NMR and HRMS Trends

Compound 1H NMR Shifts (Key Peaks) 13C NMR Shifts (Key Peaks) HRMS (m/z)
Target Compound δ 7.7–8.1 (tosyl aromatic), δ 3.2–3.6 (piperazine) δ 165–170 (carboxamide) -
D14 () δ 6.8–7.2 (benzodioxole), δ 5.5–6.0 (dienamide) δ 120–130 (dienamide carbons) -
IId-05 () δ 1.2–1.5 (heptylidene CH2), δ 6.7 (benzodioxole) δ 150–155 (nitrohydrazine) 350.1823 (calc)
27k () δ 8.1–8.3 (imidazole), δ 4.3 (CH2NH) δ 155–160 (carboxamide) 294.1197 (calc)
  • Benzodioxole Signature : All compounds show δ 6.7–7.2 ppm in 1H NMR for benzodioxole protons, confirming structural consistency .
  • Carboxamide Confirmation : 13C NMR peaks at δ 155–170 ppm validate the carboxamide linkage in the target compound and analogues .

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